molecular formula C14H15NO4 B14552972 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione CAS No. 61735-64-6

5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione

Cat. No.: B14552972
CAS No.: 61735-64-6
M. Wt: 261.27 g/mol
InChI Key: ZIGVEFMURLYNCB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione is a complex organic compound known for its unique chemical properties and applications This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings

Preparation Methods

The synthesis of 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified naphthalene derivatives with altered functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it can be employed in studies involving enzyme interactions and metabolic pathways. In medicine, its derivatives may have potential therapeutic applications, including as anticancer or antimicrobial agents. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dihydroxy groups can form additional hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors, influencing its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione include other naphthalene derivatives with different substituents For example, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is another compound with a dimethylamino group, but it has different chemical properties and applications

Properties

CAS No.

61735-64-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-(dimethylamino)-6,8-dihydroxy-2,3-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H15NO4/c1-6-7(2)14(19)11-10(13(6)18)8(16)5-9(17)12(11)15(3)4/h5,16-17H,1-4H3

InChI Key

ZIGVEFMURLYNCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2N(C)C)O)O)C

Origin of Product

United States

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